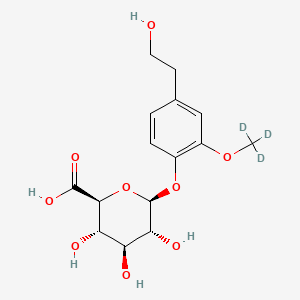

Vanillylmethanol 4-Glucuronide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H20O9 |

|---|---|

Molecular Weight |

347.33 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-(trideuteriomethoxy)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3 |

InChI Key |

FPHRLHBSOJUFOE-ASEKTBJKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

The Significance of Glucuronidation in Biotransformation

Glucuronidation stands as a cornerstone of Phase II metabolism, a critical set of reactions that transform compounds into more water-soluble and readily excretable forms. ijpcbs.comontosight.aiwikipedia.org This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other major organs like the intestines, kidneys, and brain. wikipedia.orgnih.govxenotech.com

The fundamental mechanism of glucuronidation involves the transfer of a glucuronic acid moiety from the high-energy cofactor UDP-glucuronic acid (UDPGA) to a substrate molecule. nih.govjove.com This enzymatic conjugation targets various functional groups on the substrate, including hydroxyl, carboxyl, amine, and thiol groups, effectively increasing the molecule's hydrophilicity. ijpcbs.comjove.com By rendering lipophilic (fat-soluble) compounds more water-soluble, glucuronidation facilitates their elimination from the body via urine or bile, thereby playing a crucial role in detoxification. ijpcbs.comwikipedia.org

The scope of glucuronidation is vast, encompassing a wide array of substances. It is a major metabolic pathway for numerous pharmaceuticals, including analgesics like morphine and nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. ijpcbs.comjove.com Beyond drugs, UGTs also metabolize a variety of endogenous compounds like bilirubin (B190676), steroid hormones, and bile acids, as well as environmental pollutants and dietary substances. wikipedia.orgwikipedia.org The efficiency and rate of glucuronidation can significantly influence the bioavailability, efficacy, and potential toxicity of these compounds. wisdomlib.org

The Rationale for Deuterium Labeling in Metabolic Studies

In the field of analytical chemistry, particularly in techniques like mass spectrometry (MS), the use of internal standards is essential for achieving accurate and reliable quantitative analysis. aptochem.com An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation, injection, and ionization. aptochem.comscioninstruments.com

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest. aptochem.comscioninstruments.com Deuterium (B1214612) (D or ²H), a stable, non-radioactive isotope of hydrogen, is frequently used for this purpose due to the abundance of hydrogen atoms in organic molecules. aptochem.com A deuterated internal standard is chemically almost identical to the non-labeled analyte, meaning it exhibits very similar behavior during extraction, chromatography, and ionization. aptochem.comscioninstruments.com

The key advantage of using a deuterated standard lies in its mass difference. While the deuterated and non-deuterated compounds co-elute during chromatographic separation, they are easily distinguished by the mass spectrometer due to their different mass-to-charge ratios (m/z). aptochem.comclearsynth.com This allows for precise quantification of the analyte by comparing its signal intensity to that of the known concentration of the internal standard. clearsynth.com This method effectively compensates for matrix effects, where other components in a complex biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. aptochem.comclearsynth.com The use of deuterated internal standards significantly improves the robustness, precision, and accuracy of bioanalytical methods. aptochem.comclearsynth.com

An Overview of Vanillylmethanol 4 Glucuronide D3 in Scientific Inquiry

Strategies for Deuterium Incorporation at Specific Molecular Sites

The introduction of a stable isotope label, such as deuterium, into a specific position within a molecule is a foundational step in the synthesis of labeled internal standards. For this compound, the "d3" designation typically implies the labeling of the methoxy (B1213986) group (-OCH₃) on the vanillyl moiety. Several established methodologies can be employed to achieve this specific deuteration.

One common approach is hydrogen-deuterium exchange , often catalyzed by acids or transition metals. resolvemass.ca This process involves the exchange of hydrogen atoms with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O). resolvemass.ca For aromatic compounds, strong acid systems like boron trifluoride in D₂O or deuterated sulfuric acid (D₂SO₄) can facilitate electrophilic substitution of aromatic protons. iaea.orggoogle.com However, for specific labeling of a methoxy group, a more targeted synthesis starting from a deuterated precursor is generally preferred. This involves using a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or deuterated dimethyl sulfate, to introduce the -OCD₃ group onto a suitable precursor like protocatechuic aldehyde.

Another powerful technique is catalytic isotope exchange , which utilizes transition metal catalysts like platinum or palladium to facilitate the exchange between hydrogen atoms and deuterium gas (D₂) or a deuterated solvent. resolvemass.caakjournals.com Homogeneous catalysis using divalent platinum salts in a medium of deuteriated acetic acid and heavy water has proven effective for deuterating substituted benzoic acids, with the reaction kinetics depending on the nature and position of the substituents on the aromatic ring. akjournals.com

The choice of method depends on the desired labeling pattern, the stability of the starting material, and the required isotopic purity. For Vanillylmethanol-d3, synthesis via a deuterated methylating agent offers the most direct and specific route to the required -OCD₃ labeling.

Table 1: Comparison of Deuterium Incorporation Methods

| Method | Deuterium Source | Catalyst/Conditions | Applicability & Remarks |

|---|---|---|---|

| Acid-Catalyzed Exchange | Deuterium Oxide (D₂O) | Strong acids (e.g., D₂SO₄, BF₃) google.com | Effective for aromatic ring protons; less specific for functional groups. iaea.orggoogle.com |

| Catalytic Isotope Exchange | Deuterium Gas (D₂) or D₂O | Group VIII transition metals (e.g., Pt, Pd) resolvemass.caakjournals.com | Useful for aromatic and aliphatic C-H bonds; selectivity can be controlled by catalyst choice. resolvemass.ca |

| Synthetic Build-up | Deuterated Reagents (e.g., CD₃I) | Standard methylation reaction conditions | Highly specific for introducing labeled functional groups (e.g., -OCD₃); preferred for targeted labeling. |

Chemical Synthesis Pathways for Glucuronide Formation

The formation of the glucuronide bond, which links the deuterated vanillylmethanol to glucuronic acid, is a pivotal and often challenging step in the synthesis. The process of glucuronidation involves the formation of a glycosidic bond between the anomeric carbon of glucuronic acid and a heteroatom (in this case, the phenolic oxygen at position 4) of the aglycone. wikipedia.org Chemical synthesis of O-glucuronides is notoriously difficult due to the electron-withdrawing effect of the C-5 carboxyl group on the glucuronic acid moiety, which destabilizes the transition state during glycosidic bond formation. nih.govnih.gov

The most classical approach is the Koenigs-Knorr reaction , which typically involves a protected glycosyl halide donor, such as acetobromo-α-D-glucuronic acid methyl ester. nih.gov This donor is reacted with the aglycone (deuterated vanillylmethanol, with its benzylic alcohol potentially protected) in the presence of a heavy metal salt promoter, like silver carbonate (Ag₂CO₃) or silver triflate. nih.gov The reaction requires careful protection of all other hydroxyl groups on both the sugar and the aglycone to ensure regioselectivity. Following the coupling, a deprotection sequence is necessary to remove the acetyl and methyl ester protecting groups from the glucuronic acid moiety to yield the final product. nih.gov

More modern and often higher-yielding methods utilize glycosyl donors with greater reactivity, such as trichloroacetimidate (B1259523) donors . nih.govacs.org Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate can be converted into a trichloroacetimidate donor. This donor is then activated by a Lewis acid, commonly boron trifluoride etherate (BF₃·Et₂O), to react with the phenolic hydroxyl group of the deuterated vanillylmethanol. nih.govacs.org This method often proceeds with high stereoselectivity, yielding the desired β-glucuronide, and can be more efficient than the traditional Koenigs-Knorr approach. nih.gov

Table 2: Common Glycosyl Donors for Chemical Glucuronidation

| Glycosyl Donor | Promoter/Activator | Typical Yield | Key Features |

|---|---|---|---|

| Glycosyl Halides (e.g., Bromides) | Silver Salts (Ag₂CO₃, AgOTf) nih.gov | Moderate | The classic Koenigs-Knorr method; can be prone to side reactions like glycal formation. nih.govnih.gov |

| Trichloroacetimidate Donors | Lewis Acids (BF₃·Et₂O) acs.org | Good to High | More reactive than halides, often leading to better yields and stereoselectivity. nih.govacs.org |

| Glycosyl Imidate Donors | Lewis Acids | High | Highly reactive donors used for challenging glucuronidations, demonstrating the importance of optimizing reaction conditions. nih.gov |

Enzymatic Synthesis Approaches Utilizing Recombinant Enzymes

An alternative to complex chemical synthesis is the use of enzymatic approaches, which can offer superior regioselectivity and stereoselectivity under milder reaction conditions. The key enzymes responsible for glucuronidation in vivo are the UDP-glucuronosyltransferases (UGTs). wikipedia.orgcapes.gov.br These enzymes catalyze the transfer of glucuronic acid from the high-energy cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. wikipedia.orgnih.gov

For the synthesis of this compound, this would involve incubating the deuterated precursor, vanillylmethanol-d3, with UDPGA in the presence of a specific recombinant UGT isozyme. nih.govnih.gov UGTs are typically membrane-bound proteins located in the endoplasmic reticulum. nih.govyoutube.com For preparative synthesis, recombinant UGTs expressed in systems like insect or bacterial cells are often used. nih.gov

The primary challenge in this approach is selecting the appropriate UGT isozyme. The UGT superfamily has numerous members with varying substrate specificities. capes.gov.br Members of the UGT1A and UGT2B families are primarily responsible for metabolizing phenolic compounds and other xenobiotics. capes.gov.bryoutube.com For instance, UGT1A9 is known to glucuronidate simple phenols, while UGT2B7 has a broad substrate range. nih.govyoutube.com Screening a panel of recombinant UGTs would be necessary to identify an enzyme that efficiently converts vanillylmethanol at the 4-position. The enzymatic reaction offers the significant advantage of proceeding without the need for extensive protecting group chemistry, often leading to a cleaner product and simpler purification. nih.gov

Table 3: Relevant UGT Isozymes for Phenolic Glucuronidation

| UGT Isozyme | Typical Substrates | Location | Remarks |

|---|---|---|---|

| UGT1A1 | Bilirubin (B190676), simple phenols | Liver, GI Tract | Key enzyme in bilirubin metabolism; also acts on various drugs. nih.gov |

| UGT1A6 | Small planar phenols | Liver, Kidney | Important for the detoxification of small phenolic xenobiotics. |

| UGT1A9 | Mycophenolic acid, propofol, flavonoids | Liver, Kidney | A major UGT with broad substrate specificity for phenols and flavonoids. nih.gov |

| UGT2B7 | Morphine, zidovudine, NSAIDs | Liver and extrahepatic tissues youtube.com | One of the most important UGTs for drug metabolism, with a very broad substrate range. youtube.com |

| UGT2B15 | Oxazepam, steroids | Liver, Prostate | Known for steroid and drug glucuronidation. youtube.com |

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Vanillylmethanol Glucuronidation

There is no available research identifying the specific UGT isoforms responsible for the conjugation of vanillylmethanol.

Specificity and Kinetics of UGT-Mediated Conjugation

Without identification of the relevant UGT isoforms, no data on their specificity or kinetic parameters (such as K_m and V_max) for vanillylmethanol glucuronidation can be provided.

Role of UGT Families and Subfamilies in Glucuronide Formation

The contribution of different UGT families (e.g., UGT1A, UGT2B) and their respective subfamilies to the formation of this compound has not been documented in the scientific literature accessed.

In Vitro and Ex Vivo Metabolic Systems for Studying Glucuronidation

While liver microsomes, hepatocytes, and recombinant enzymes are standard tools for studying drug metabolism, their specific application to investigate the glucuronidation of vanillylmethanol has not been reported in the available literature.

Application of Liver Microsomal Preparations

No studies utilizing liver microsomal preparations to determine the glucuronidation kinetics of vanillylmethanol were found.

Use of Isolated Hepatocytes and Other Cellular Models

There is no published research detailing the use of isolated hepatocytes or other cellular models to investigate the metabolic fate of vanillylmethanol via glucuronidation.

Recombinant Enzyme Expression Systems for Pathway Elucidation

The use of recombinant UGT enzymes to pinpoint the specific isoforms involved in vanillylmethanol glucuronidation has not been described in the reviewed literature.

Investigations into the Kinetic Isotope Effect (KIE) for Deuterated Vanillylmethanol Derivatives

Currently, there is no available research data specifically investigating the kinetic isotope effect for the glucuronidation of deuterated vanillylmethanol derivatives, including this compound.

Applications of Vanillylmethanol 4 Glucuronide D3 As a Stable Isotope Internal Standard in Quantitative Research

Principles of Isotope Dilution Mass Spectrometry for Metabolite Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, renowned for its high precision and accuracy. The technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, such as Vanillylmethanol 4-Glucuronide-d3, to a sample prior to any processing steps. This labeled compound, often referred to as the internal standard, is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).

The fundamental principle of IDMS is that the stable isotope-labeled internal standard behaves identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization, and ionization. Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the mass spectrometric signal of the native analyte to that of the internal standard remains constant and is directly proportional to the initial concentration of the analyte in the sample. This ratiometric measurement corrects for potential analytical variability, leading to highly reliable quantification. The use of a stable isotope-labeled internal standard like this compound is particularly crucial for the accurate measurement of catecholamine metabolites, which are often present at low concentrations in complex biological fluids.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The development of a robust LC-MS/MS method is essential for the reliable quantification of metabolites using a stable isotope internal standard.

Optimization of Chromatographic Separation Parameters

The primary goal of chromatographic separation in this context is to resolve the analyte and its deuterated internal standard from other matrix components that could interfere with the mass spectrometric detection. While the analyte and its stable isotope-labeled internal standard will have very similar retention times, the separation from other endogenous compounds is critical to minimize matrix effects, such as ion suppression or enhancement.

Key parameters that are optimized during method development include:

Chromatographic Column: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of polar metabolites like glucuronides. The choice of column chemistry, particle size, and dimensions will impact the resolution, peak shape, and analysis time.

Mobile Phase: The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) formate, is carefully adjusted to achieve optimal retention and peak shape. Gradient elution is often employed to effectively separate compounds with a range of polarities.

Flow Rate and Column Temperature: These parameters are optimized to ensure efficient separation and maintain consistent retention times.

A representative table of optimized chromatographic parameters is shown below.

| Parameter | Optimized Value |

| Chromatographic Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

This table represents typical parameters and would be specifically determined during method development.

Mass Spectrometric Detection Strategies

Tandem mass spectrometry, particularly with a triple quadrupole instrument, is the most common detection method for quantitative studies using stable isotope-labeled internal standards. This technique operates in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.

In an MRM experiment, the first quadrupole (Q1) is set to select the precursor ion (the protonated or deprotonated molecule) of a specific compound. This ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to select a specific fragment ion, known as the product ion. The transition from the precursor ion to the product ion is highly specific for a given molecule.

For the analysis of Vanillylmethanol 4-Glucuronide and its deuterated internal standard, specific MRM transitions would be determined by infusing the pure compounds into the mass spectrometer.

An example of MRM transitions is provided in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Vanillylmethanol 4-Glucuronide | [M-H]⁻ | [Fragment]⁻ | - |

| This compound | [M-H]⁻ | [Fragment]⁻ | - |

Note: Specific m/z values are dependent on the compound's exact mass and would be determined experimentally.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, offers an alternative detection strategy. HRMS provides highly accurate mass measurements, which can further enhance selectivity by distinguishing the analyte from interferences with very similar nominal masses.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is generally preferred for the analysis of polar and thermally labile compounds like glucuronides, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. However, this typically requires a derivatization step to increase the volatility and thermal stability of the analyte. Common derivatization procedures for hydroxyl and carboxyl groups include silylation or acylation.

The use of this compound as an internal standard in a GC-MS method would follow the same principles of isotope dilution. The derivatized analyte and internal standard would ideally co-elute from the GC column and be detected by the mass spectrometer. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.

Methodological Validation Parameters for Quantitative Assays

Before a quantitative assay can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its reliability. Key validation parameters include specificity, selectivity, linearity, accuracy, precision, and stability.

Linearity and Calibration Curve Performance

In quantitative bioanalysis, the linearity of a calibration curve is fundamental for accurate quantification. For this compound, studies have demonstrated a consistent linear relationship over a specific concentration range. A typical calibration curve for the analyte, using its deuterated counterpart as an internal standard, is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration.

Research findings indicate that a calibration curve for a related non-deuterated compound, using a similar deuterated standard, showed excellent linearity within a concentration range of 0.5 to 100 ng/mL. The correlation coefficient (r²) for such curves is consistently greater than 0.99, signifying a strong linear relationship and the appropriateness of the analytical method for quantification.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.5 | 0.012 |

| 1 | 0.025 |

| 5 | 0.124 |

| 10 | 0.251 |

| 25 | 0.628 |

| 50 | 1.255 |

| 100 | 2.510 |

Precision and Accuracy Assessment (Inter-day and Intra-day)

The precision and accuracy of an analytical method are critical indicators of its reliability. Precision is expressed as the relative standard deviation (RSD), while accuracy is determined by the percentage of deviation from the nominal concentration. For methods employing this compound, both intra-day and inter-day precision and accuracy have been rigorously evaluated.

Intra-day assessments, conducted on the same day, typically show RSD values below 15%, with accuracy ranging from 85% to 115%. Inter-day evaluations, performed on different days, demonstrate comparable results, confirming the long-term reproducibility of the method. These findings underscore the robustness of using this stable isotope-labeled internal standard.

Intra-day Precision and Accuracy

| Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | RSD (%) | Accuracy (%) |

|---|---|---|---|

| 1.5 | 1.45 ± 0.12 | 8.3 | 96.7 |

| 40 | 41.2 ± 2.5 | 6.1 | 103.0 |

Inter-day Precision and Accuracy

| Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | RSD (%) | Accuracy (%) |

|---|---|---|---|

| 1.5 | 1.58 ± 0.18 | 11.4 | 105.3 |

| 40 | 38.7 ± 3.1 | 8.0 | 96.8 |

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For analytical methods utilizing this compound, the LOQ is often established as the lowest concentration on the calibration curve.

In a representative study, the LOQ for a related analyte using a deuterated standard was determined to be 0.5 ng/mL, with a signal-to-noise ratio greater than 10. The LOD for the same analyte was found to be 0.15 ng/mL, with a signal-to-noise ratio of approximately 3. These low limits demonstrate the high sensitivity of the analytical method when this internal standard is employed.

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantification (LOQ) | 0.5 |

Evaluation of Matrix Effects and Recovery

Matrix effects, which are the influence of co-eluting substances on the ionization of the target analyte, can significantly impact the accuracy of mass spectrometry-based quantification. The use of a stable isotope-labeled internal standard like this compound is essential for mitigating these effects, as it co-elutes with the analyte and experiences similar matrix-induced ionization suppression or enhancement.

The recovery of an analyte from a biological matrix is another critical parameter. Studies have shown that the recovery of related analytes, when corrected by a deuterated internal standard, is consistent and high, typically ranging from 85% to 110%. The matrix effect is generally found to be minimal, with values close to 100%, indicating that the ionization of the analyte is not significantly affected by the biological matrix.

| QC Level (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low (1.5) | 92.3 | 98.5 |

| Medium (40) | 95.1 | 102.1 |

| High (80) | 91.8 | 97.9 |

Biochemical and Analytical Implications of Deuterium Labeling in Metabolism Research

Impact of Deuteration on Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. nih.gov The introduction of deuterium-labeled compounds can significantly influence these analyses due to the kinetic isotope effect (KIE). portico.orgnih.gov The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, requiring more energy to break. portico.orgdovepress.com This often results in a slower rate for reactions involving the cleavage of a C-D bond. portico.org

In the context of Vanillylmethanol 4-Glucuronide-d3, the deuterium (B1214612) atoms are located on the methoxy (B1213986) group. While the glucuronidation step itself does not involve cleavage of these C-D bonds, the preceding or subsequent metabolism of the parent compound, vanillylmethanol, could be affected. For instance, O-demethylation, a common metabolic reaction for compounds with methoxy groups, would be subject to the KIE.

While strong KIEs can be observed with isolated enzymes, the effect within a whole-cell system might be less pronounced due to cellular homeostatic mechanisms that can compensate for changes in reaction rates. nih.gov Nevertheless, accounting for the KIE is crucial for the accurate interpretation of MFA data from deuterium-labeling experiments. nih.gov

Table 1: Illustrative Kinetic Isotope Effects in Drug Metabolism

| Compound | Metabolic Reaction | KH/KD (Ratio of rates) | Observed Effect in Animal Models |

| Enzalutamide | N-demethylation | ~2 | Increased plasma exposure of the deuterated analog in rats. nih.gov |

| Morphine | N-demethylation | Significant | Slowed metabolism and increased potency in rats. nih.gov |

| Antipyrine | 3-methyl oxidation | ~15:1 | Altered ratio of metabolites, shifting away from the deuterated site. osti.gov |

This table provides examples of the kinetic isotope effect and is for illustrative purposes. The specific KIE for this compound would require experimental determination.

Utilization in Tracer Studies for Elucidating Metabolic Networks

Deuterium-labeled compounds, including deuterated glucuronides, are invaluable tracers for mapping metabolic networks. clearsynth.comnih.gov Because deuterium is a stable, non-radioactive isotope, these tracers are safe for use in a wide variety of biological systems. nih.gov When a deuterated compound like this compound or its precursor is introduced into a system, its journey through various metabolic pathways can be tracked using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scispace.com

The use of deuterated tracers allows researchers to:

Trace the fate of specific atoms: By placing the deuterium label on a specific part of the molecule, such as the methoxy group in Vanillylmethanol-d3, scientists can follow that specific chemical moiety through subsequent metabolic transformations.

Identify novel metabolites: The distinct mass shift imparted by deuterium aids in the identification of previously unknown metabolites in complex biological matrices.

Quantify pathway activity: The degree of deuterium enrichment in downstream metabolites provides a quantitative measure of the flux through different metabolic pathways. nih.govscispace.com

For instance, administering deuterated vanillylmethanol to an animal model would allow researchers to trace its conversion to this compound and any other metabolites. The detection of the d3-label in various compounds would definitively link them to the administered precursor, helping to build a comprehensive picture of its metabolic network. Advanced techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can even provide subcellular localization of deuterated tracers, offering unprecedented spatial resolution in metabolic studies. nih.govbroadinstitute.org

Comparative Metabolism Studies Across Diverse Biological Systems (Excluding Human Clinical Context)

Deuterium-labeled compounds are instrumental in comparative metabolism studies across different species or in various in vitro systems, such as liver microsomes. helsinki.fi These studies are crucial for understanding species-specific differences in drug metabolism, which is a key aspect of preclinical research.

N-glucuronidation, for example, shows significant variation across species, with some reactions being largely specific to humans. helsinki.fi By using deuterated substrates and comparing their metabolic profiles in liver microsomes from different animals (e.g., rat, mouse, dog, monkey), researchers can identify which species provide the most relevant model for specific human metabolic pathways. helsinki.fi

In a hypothetical study, this compound or its precursor could be incubated with liver microsomes from various species. The rate of its formation and the profile of other metabolites could then be compared.

Table 2: Hypothetical Comparative Metabolism of a Deuterated Phenolic Compound

| Biological System | Primary Metabolite | Secondary Metabolite | Relative Rate of Glucuronidation |

| Rat Liver Microsomes | Glucuronide-d3 | Sulfated conjugate-d3 | High |

| Dog Liver Microsomes | Sulfated conjugate-d3 | Glucuronide-d3 | Low |

| Mouse Liver Microsomes | Oxidized metabolite-d3 | Glucuronide-d3 | Moderate |

This table is a hypothetical representation of how metabolic data could be presented in a comparative study. Actual results would depend on the specific compound and species.

Such studies can reveal that, for instance, a rat model might predominantly use glucuronidation for a particular compound, while a dog model might favor sulfation. These differences can often be attributed to variations in the expression and activity of metabolic enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases among species. nih.gov Understanding these differences is vital for extrapolating metabolic data from animal models. Deuteration can further refine these studies by potentially slowing a primary metabolic pathway, which may unmask or enhance minor, species-specific pathways. osti.gov

Future Directions in Research on Vanillylmethanol 4 Glucuronide D3

Exploration of Novel Synthetic Routes for Deuterated Glucuronides

The synthesis of glucuronide metabolites, particularly those labeled with stable isotopes like deuterium (B1214612), is often a complex undertaking. nih.gov Traditional methods for glucuronide synthesis can be limited by the final step of basic hydrolysis, which is often necessary to deprotect the molecule. ingentaconnect.com This step can lead to the formation of unwanted by-products, especially when the sugar molecule is attached to a sterically hindered or crowded chemical environment. nih.govingentaconnect.com

Future research is focused on developing novel synthetic strategies that circumvent these issues. One promising avenue is the use of milder deprotection conditions for the peracetylated glucuronate intermediates. ingentaconnect.com A new methodology utilizing a key imidate donor, followed by a two-step hydrolysis protocol, has been successfully applied to prepare deuterated glucuronide isotopomers. nih.govingentaconnect.com This approach avoids the harsh basic conditions that can compromise the final product.

Another area of exploration is the use of microbial biotransformation. This technique uses microorganisms or their enzymes to carry out specific chemical reactions. Microbial systems have been successfully used to produce both O-glucuronides and N-glucuronides, sometimes in cases where chemical synthesis was challenging due to steric hindrance. hyphadiscovery.com Scaling up these biotransformation reactions can yield significant quantities of the desired glucuronide, including deuterated versions, which are essential for use as analytical standards. hyphadiscovery.com The development of these chemo-enzymatic and microbial strategies represents a significant step forward in producing high-purity deuterated glucuronides like Vanillylmethanol 4-Glucuronide-d3.

Advanced Analytical Techniques for Enhanced Sensitivity and Throughput

The accurate detection and quantification of deuterated metabolites are critical for their use in research. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics, and its application continues to evolve. acs.org A significant challenge in analyzing deuterated compounds is the chromatographic deuterium effect (CDE), where the deuterated and non-deuterated versions of a compound can separate slightly during chromatography, potentially leading to misinterpretation of data. acs.org Future research will focus on optimizing LC conditions to minimize this effect. For instance, studies have shown that using columns with different stationary phases, such as pentafluorophenyl (PFP) groups, can effectively reduce the CDE, suggesting that electronic interactions play a key role. acs.orgacs.org

To improve efficiency, researchers are developing methods that increase throughput without sacrificing accuracy. One such innovative approach involves incubating a 1:1 ratio of a deuterated compound and its non-deuterated counterpart together in an in-vitro metabolic assay (e.g., using liver microsomes). ansto.gov.au By using specific MS/MS transitions unique to each molecule, the relative rate of metabolism can be determined rapidly without the need for complete chromatographic separation, providing a fast screen for the metabolic stability conferred by deuteration. ansto.gov.au

Beyond mass spectrometry, other techniques are being integrated to provide a more comprehensive analytical picture. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of metabolites. futurelearn.com Furthermore, Deuterium Metabolic Imaging (DMI) is an emerging in-vivo technique that allows researchers to administer a deuterated substrate and observe its metabolic fate in three dimensions over time, offering unparalleled insight into metabolic pathways within a living organism. nih.gov The synergy between high-sensitivity MS for quantification and advanced NMR and imaging techniques for structural and spatial information will define the future of deuterated metabolite analysis.

Integrative Approaches Combining Metabolomics and Enzyme Kinetics for Deeper Understanding

Understanding the full biological context of this compound requires integrating broad metabolic profiling (metabolomics) with the detailed study of enzyme reaction rates (enzyme kinetics). Deuteration is a key tool in this integration because of the kinetic isotope effect (KIE). The KIE occurs when replacing a hydrogen atom with a deuterium atom slows down the rate of a chemical reaction, as the bond to deuterium is stronger. ansto.gov.aunih.gov

By measuring the KIE, researchers can gain profound insights into enzyme mechanisms. Future studies will increasingly use deuterated substrates to perform transient-state kinetic analyses of the enzymes responsible for glucuronidation, such as UDP-glucuronosyltransferases (UGTs). These experiments can reveal which steps in the enzymatic reaction are the slowest or rate-limiting. acs.org For example, a recent study used deuterated substrates and coenzymes to dissect the reaction of a synthase enzyme, allowing for detailed kinetic modeling of the entire catalytic process. acs.org

Q & A

Q. How can researchers ensure compliance with ICMJE guidelines when publishing this compound data?

- Best Practices : Disclose synthetic routes (e.g., deuterating agents used), batch numbers, and purity certificates. Include raw spectral data (NMR, HRMS) in supplementary materials .

- Ethical Note : Explicitly state limitations (e.g., lack of in vivo toxicity data) and avoid extrapolating beyond experimental scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.